Cyclopropylborane
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Overview
Description
Cyclopropylborane is an organoboron compound with the molecular formula C₃H₇B. It is a borane derivative where a cyclopropyl group is bonded to a boron atom. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropylborane can be synthesized through the hydroboration of cyclopropene. This reaction involves the addition of borane (BH₃) to cyclopropene under controlled conditions. The process typically requires a non-catalytic approach and is carried out at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the hydroboration of cyclopropene. This method is scalable and can be adapted for larger-scale production .
Chemical Reactions Analysis
Types of Reactions: Cyclopropylborane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopropylboronic acid.
Reduction: It can participate in reduction reactions to form this compound derivatives.
Substitution: It can undergo substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH₄) is often employed as a reducing agent.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Cyclopropylboronic acid.
Reduction: this compound derivatives.
Substitution: Cyclopropyl halides.
Scientific Research Applications
Cyclopropylborane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopropylborane involves its ability to act as a Lewis acid due to the presence of the boron atom. This allows it to form stable complexes with various nucleophiles. The cyclopropyl group provides additional stability and reactivity, making it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Cyclopropylmethylborane: Similar structure but with a methyl group attached to the boron atom.
Cyclopropylboronic acid: An oxidized form of cyclopropylborane.
Cyclopropylborate esters: Esters formed from the reaction of this compound with alcohols.
Uniqueness: this compound is unique due to its high reactivity and stability, which is attributed to the strain in the cyclopropyl ring. This makes it a valuable reagent in organic synthesis, offering distinct advantages over other boron-containing compounds .
Properties
CAS No. |
72507-58-5 |
---|---|
Molecular Formula |
C3H5B |
Molecular Weight |
51.89 g/mol |
InChI |
InChI=1S/C3H5B/c4-3-1-2-3/h3H,1-2H2 |
InChI Key |
GAGHFJHBGGAFDQ-UHFFFAOYSA-N |
Canonical SMILES |
[B]C1CC1 |
Origin of Product |
United States |
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